molecular formula C20H23N3O5S B2406256 4-(BENZENESULFONYL)-2-(FURAN-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,3-OXAZOL-5-AMINE CAS No. 823829-32-9

4-(BENZENESULFONYL)-2-(FURAN-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,3-OXAZOL-5-AMINE

Cat. No.: B2406256
CAS No.: 823829-32-9
M. Wt: 417.48
InChI Key: QDVSGQRNHVGNJJ-UHFFFAOYSA-N
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Description

4-(BENZENESULFONYL)-2-(FURAN-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,3-OXAZOL-5-AMINE is a complex organic compound that features a combination of functional groups, including a furan ring, a morpholine ring, a phenylsulfonyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZENESULFONYL)-2-(FURAN-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,3-OXAZOL-5-AMINE typically involves multi-step organic reactions. The process may start with the preparation of the furan and oxazole rings, followed by the introduction of the morpholine and phenylsulfonyl groups. Common reagents used in these reactions include furfural, morpholine, phenylsulfonyl chloride, and various catalysts and solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(BENZENESULFONYL)-2-(FURAN-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,3-OXAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxazole ring can be reduced to form oxazolidines.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxazole ring may produce oxazolidines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.

Biology

In biology, derivatives of this compound may exhibit biological activity, making them potential candidates for drug development. Research may focus on their effects on various biological targets, such as enzymes or receptors.

Medicine

In medicine, this compound or its derivatives could be investigated for therapeutic applications. For example, they may be studied for their potential as anti-inflammatory, antimicrobial, or anticancer agents.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups may impart desirable characteristics, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(BENZENESULFONYL)-2-(FURAN-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,3-OXAZOL-5-AMINE would depend on its specific application. For example, if used as a drug, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives, such as:

  • 2-(2-furyl)-N-[3-(4-piperidinyl)propyl]-4-(phenylsulfonyl)-1,3-oxazol-5-amine
  • 2-(2-thienyl)-N-[3-(4-morpholinyl)propyl]-4-(phenylsulfonyl)-1,3-oxazol-5-amine

Uniqueness

The uniqueness of 4-(BENZENESULFONYL)-2-(FURAN-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,3-OXAZOL-5-AMINE lies in its specific combination of functional groups, which may impart unique chemical and biological properties. For example, the presence of both a furan and an oxazole ring may enhance its reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

4-(benzenesulfonyl)-2-(furan-2-yl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c24-29(25,16-6-2-1-3-7-16)20-19(28-18(22-20)17-8-4-13-27-17)21-9-5-10-23-11-14-26-15-12-23/h1-4,6-8,13,21H,5,9-12,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVSGQRNHVGNJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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